NEt-iFQ

Beschreibung

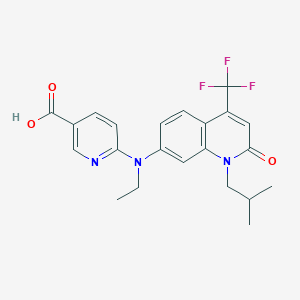

NEt-iFQ (CAS: 1251538-60-9) is a fluorescent retinoid X receptor (RXR) agonist with pronounced solvatochromic properties, enabling fluorescence modulation based on solvent polarity . As a selective RXR ligand-binding pocket (LBP) binder, this compound serves as a critical tool for real-time monitoring of receptor-ligand interactions in biochemical assays. Its fluorescence emission shifts depending on the microenvironment, making it invaluable for studying RXR conformational changes and ligand-binding kinetics . While its therapeutic applications are less explored, its diagnostic and research utility in nuclear receptor studies is well-established.

Eigenschaften

Molekularformel |

C22H22F3N3O3 |

|---|---|

Molekulargewicht |

433.4 g/mol |

IUPAC-Name |

6-[ethyl-[1-(2-methylpropyl)-2-oxo-4-(trifluoromethyl)quinolin-7-yl]amino]pyridine-3-carboxylic acid |

InChI |

InChI=1S/C22H22F3N3O3/c1-4-27(19-8-5-14(11-26-19)21(30)31)15-6-7-16-17(22(23,24)25)10-20(29)28(12-13(2)3)18(16)9-15/h5-11,13H,4,12H2,1-3H3,(H,30,31) |

InChI-Schlüssel |

UAQFYZKWYQRQSW-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(C1=CC2=C(C=C1)C(=CC(=O)N2CC(C)C)C(F)(F)F)C3=NC=C(C=C3)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of NEt-iFQ involves multiple steps, starting with the preparation of the quinazoline core. The reaction typically involves the condensation of 4-(trifluoromethyl)aniline with 4-(trifluoromethyl)benzaldehyde in the presence of a suitable catalyst. The resulting intermediate is then subjected to further reactions, including cyclization and amination, to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

NEt-iFQ undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form quinazoline derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: This compound can undergo substitution reactions, particularly at the quinazoline core, to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents and nucleophiles under controlled temperature and pressure.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

NEt-iFQ has a wide range of scientific research applications, including:

Chemistry: Used as a fluorescent probe to study the polarity of ligand-binding pockets in retinoid X receptors.

Biology: Employed in cellular imaging to visualize receptor-ligand interactions.

Medicine: Investigated for its potential therapeutic applications in diseases involving retinoid X receptors.

Industry: Utilized in the development of fluorescent dyes and sensors for various industrial applications.

Wirkmechanismus

NEt-iFQ exerts its effects by selectively binding to the retinoid X receptor ligand-binding pocket. This binding induces a conformational change in the receptor, leading to the activation of downstream signaling pathways. The compound’s solvatochromic properties allow it to fluoresce upon binding, providing a visual indicator of receptor activation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

NEt-iFQ belongs to a broader class of nuclear receptor modulators. Below is a comparative analysis with functionally related compounds, emphasizing receptor targets, mechanisms, and applications:

Key Contrasts:

- Receptor Specificity : this compound targets RXR, a nuclear receptor involved in metabolic and developmental pathways, while SR-29065 and SR8278 modulate REV-ERBα/Rev-Erbα, which regulate circadian rhythms and metabolism .

- Mechanistic Role : this compound acts as an agonist, whereas SR8278 is an antagonist, highlighting divergent therapeutic strategies.

- Functional Utility: this compound’s fluorescence enables dynamic binding studies, a feature absent in non-fluorescent analogs like SR-29065 and SR8278 .

Research Findings and Discussion

Structural and Functional Characterization

This compound’s solvatochromism is attributed to its fluorophore-environment interactions, a property validated through spectroscopic methods (e.g., fluorescence emission spectra under varying solvent conditions) . In contrast, SR-29065 and SR8278 lack intrinsic fluorescence, relying on traditional binding assays (e.g., radioligand displacement) for mechanistic studies . All three compounds adhere to IUPAC nomenclature and characterization standards, with structural data (e.g., NMR, HRMS) ensuring reproducibility .

Therapeutic and Diagnostic Potential

- This compound : Primarily used in research for RXR activation profiling. Its fluorescence allows real-time, label-free detection of receptor-ligand interactions, reducing assay complexity .

- SR-29065: Explored in autoimmune disorders due to REV-ERBα’s role in immune regulation. However, its non-fluorescent nature limits dynamic tracking .

- SR8278 : Shows promise in DMD by antagonizing Rev-Erbα to enhance muscle regeneration. Its efficacy is measured via endpoint assays rather than real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.